N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide

Catalog No.
S6382001
CAS No.
M.F
C22H17N3O4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzof...

Product Name

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyrazine-2-carboxamide

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C22H17N3O4/c1-13-17-8-5-15(25-22(27)18-12-23-9-10-24-18)11-19(17)29-21(13)20(26)14-3-6-16(28-2)7-4-14/h3-12H,1-2H3,(H,25,27)

InChI Key

CBICAOWRZMGDHT-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(C=C4)OC

The exact mass of the compound N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-pyrazinecarboxamide is 387.12190603 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide is a complex organic compound characterized by its unique structural features. With a molecular formula of C22_{22}H17_{17}N3_{3}O4_{4} and a molecular weight of 387.4 g/mol, this compound integrates a pyrazine core with a benzofuran moiety, substituted by a methoxyphenyl group and a carbonyl group. The presence of these functional groups enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using strong oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the amide functional group into amines, typically using lithium aluminum hydride.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization .

The biological activities of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide have been explored in various studies. It is believed to exhibit:

  • Antimicrobial Properties: The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that it could inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent .

The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions:

  • Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Methoxyphenyl Group: Electrophilic aromatic substitution can be employed to attach the methoxyphenyl group.
  • Amidation Reaction: The final step usually involves the reaction between the benzofuran derivative and pyrazine derivatives to form the desired amide bond, often using coupling agents .

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs due to its diverse biological activities.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing new materials or dyes due to its unique chemical structure .

Interaction studies are crucial for understanding how N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide interacts with biological systems. Research indicates that it may target specific enzymes or receptors involved in various cellular pathways, potentially modulating their activities. These interactions could elucidate its mechanisms of action and guide further therapeutic development .

Several compounds share structural similarities with N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide, including:

Compound NameMolecular FormulaKey Features
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamideC19_{19}H18_{18}N2_{2}O3_{3}Contains an amino group; potential for different biological activities.
N-[2-(4-methoxybenzoyl)-3-methylbenzofuran]-pyrazineC21_{21}H19_{19}N3_{3}O3_{3}Substituted benzofuran with different functional groups affecting reactivity.
3-Methylbenzofuran derivativesVariousGeneral class with diverse biological properties depending on substitutions.

Uniqueness

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyrazine-2-carboxamide stands out due to its specific substitution pattern on both the pyrazine and benzofuran cores, which imparts distinct chemical and biological properties not found in other similar compounds. Its unique structure may lead to novel interactions within biological systems, enhancing its potential as a therapeutic agent .

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

387.12190603 g/mol

Monoisotopic Mass

387.12190603 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

Explore Compound Types